Phenethyl benzoate
Overview
Description
It is a benzoate ester resulting from the formal condensation of the carboxy group of benzoic acid with the hydroxy group of 2-phenylethanol . This compound is known for its pleasant floral aroma and is commonly used in the fragrance and flavor industry.
Mechanism of Action
Phenethyl benzoate, also known as 2-Phenylethyl benzoate, is a benzoate ester resulting from the formal condensation of the carboxy group of benzoic acid with the hydroxy group of 2-phenylethanol . This compound has been found in various plants and is known to play significant roles in their metabolism .
Target of Action
It’s known to play a role as a plant metabolite and a volatile oil component .
Mode of Action
It’s known that the compound is a product of the condensation of benzoic acid and 2-phenylethanol .
Biochemical Pathways
This compound is involved in the phenylpropanoid biosynthesis pathway, which is a part of plant secondary metabolism . The enzyme BPBT (benzyl alcohol/phenylethanol benzoyltransferase) plays a crucial role in promoting the synthesis of benzyl benzoate along with this compound .
Pharmacokinetics
It’s known that the compound is a plant metabolite, suggesting that it is metabolized in plants .
Result of Action
It’s known to play a role as a plant metabolite and a volatile oil component, suggesting that it may contribute to the aroma and metabolic processes of plants .
Action Environment
This compound is known to be toxic to aquatic life with long-lasting effects . Therefore, environmental factors such as the presence of water bodies could influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Phenethyl benzoate plays a significant role in biochemical reactions, particularly in the context of plant metabolism. It is a plant metabolite and a component of volatile oils . In biochemical reactions, this compound interacts with various enzymes and proteins. For instance, it is metabolized by esterases, which hydrolyze the ester bond to produce benzoic acid and 2-phenylethanol . These interactions are crucial for the compound’s role in plant defense mechanisms and its contribution to the aroma profile of plants.
Cellular Effects
This compound has been observed to influence various cellular processes. In plant cells, it affects cell signaling pathways and gene expression related to stress responses and defense mechanisms . The compound can modulate the expression of genes involved in the synthesis of secondary metabolites, which are essential for plant defense. Additionally, this compound impacts cellular metabolism by altering the flux of metabolites through specific pathways, thereby influencing the overall metabolic profile of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, this compound inhibits certain esterases, preventing the hydrolysis of ester bonds . This inhibition can lead to the accumulation of esterified compounds, which may have various physiological effects. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity . These effects are often observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing certain metabolic pathways or modulating gene expression . At high doses, this compound can exhibit toxic or adverse effects, including disruptions in cellular function and metabolic imbalances . Threshold effects are often observed, where a specific dosage level triggers a significant change in the compound’s biological activity.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the metabolism of benzoic acid and 2-phenylethanol . The compound is metabolized by esterases, which hydrolyze the ester bond to produce benzoic acid and 2-phenylethanol . These metabolites can then enter various metabolic pathways, including the beta-ketoadipate pathway for benzoic acid and the phenylpropanoid pathway for 2-phenylethanol . These interactions influence metabolic flux and the levels of specific metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can affect its biological activity, as its accumulation in certain tissues or organelles may enhance or inhibit specific biochemical reactions .
Subcellular Localization
This compound is localized within specific subcellular compartments, which can influence its activity and function . The compound may be directed to particular organelles, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications . This localization is crucial for its role in modulating cellular processes and interacting with specific biomolecules. For example, the presence of this compound in the endoplasmic reticulum may enhance its interactions with esterases and other enzymes involved in lipid metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenethyl benzoate can be synthesized through the esterification reaction between benzoic acid and phenethyl alcohol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of benzoic acid and phenethyl alcohol into a reactor, where they are mixed with an acid catalyst. The reaction mixture is then heated to the desired temperature, and the ester product is continuously removed to drive the reaction to completion. The final product is purified through distillation or recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Phenethyl benzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to benzoic acid and phenethyl alcohol.
Reduction: this compound can be reduced to phenethyl alcohol and benzoic acid using reducing agents such as lithium aluminum hydride.
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water, heat.
Reduction: Lithium aluminum hydride, dry ether, low temperature.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents, and catalysts.
Major Products Formed:
Hydrolysis: Benzoic acid and phenethyl alcohol.
Reduction: Phenethyl alcohol and benzoic acid.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Phenethyl benzoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions. It is also used in the synthesis of other organic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties. It is used in studies of plant metabolites and volatile oil components.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Widely used in the fragrance and flavor industry due to its pleasant aroma. .
Comparison with Similar Compounds
Methyl Benzoate: Known for its fruity aroma, used in perfumes and as a solvent.
Ethyl Benzoate: Has a sweet, fruity odor, used in flavorings and fragrances.
Benzyl Benzoate: Used as a fragrance ingredient and in medicinal applications for its antiparasitic properties.
Phenethyl benzoate stands out due to its specific applications in the fragrance industry and its potential antimicrobial properties, making it a versatile compound in various fields.
Properties
IUPAC Name |
2-phenylethyl benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c16-15(14-9-5-2-6-10-14)17-12-11-13-7-3-1-4-8-13/h1-10H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSORMYZMWHVFOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047590 | |
Record name | 2-Phenylethyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
189.00 °C. @ 12.00 mm Hg | |
Record name | 2-Phenylethyl benzoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033946 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
94-47-3 | |
Record name | Phenylethyl benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenethyl benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094473 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenethyl benzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24096 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 2-phenylethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Phenylethyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenethyl benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.124 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENETHYL BENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C143929GK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Phenylethyl benzoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033946 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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